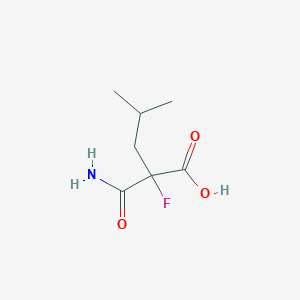
2-methyl-4-phenyl-3H-1,5-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-phenyl-3H-1,5-benzodiazepine is a member of the benzodiazepine family, which is known for its diverse pharmacological activities. Benzodiazepines are widely used in medicine for their sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. The unique structure of this compound contributes to its specific interactions with biological targets, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-phenyl-3H-1,5-benzodiazepine typically involves the condensation of aromatic o-diamines with ketones. One common method is the BiCl3-catalyzed one-pot condensation-cyclization process, which provides good yields under mild reaction conditions . The reaction involves the formation of an imine intermediate, which undergoes cyclization to form the benzodiazepine core.
Industrial Production Methods: Industrial production of benzodiazepines, including this compound, often employs solvent-free conditions to enhance yield and purity. The use of environmentally friendly catalysts and scalable reaction conditions is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-phenyl-3H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted benzodiazepines .
Scientific Research Applications
2-Methyl-4-phenyl-3H-1,5-benzodiazepine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to neurotransmitter interactions and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating anxiety, epilepsy, and muscle spasms.
Industry: The compound’s derivatives are explored for their use in pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-methyl-4-phenyl-3H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By enhancing the effect of GABA, an inhibitory neurotransmitter, the compound exerts sedative, anxiolytic, and anticonvulsant effects. The binding of the compound to the GABA receptor increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability .
Comparison with Similar Compounds
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Alprazolam: Commonly used for its anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness: 2-Methyl-4-phenyl-3H-1,5-benzodiazepine is unique due to its specific substitution pattern, which influences its binding affinity and pharmacological profile. Unlike other benzodiazepines, its structure allows for selective interactions with certain receptor subtypes, potentially leading to fewer side effects and more targeted therapeutic effects .
Properties
CAS No. |
14926-34-2 |
|---|---|
Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-methyl-4-phenyl-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C16H14N2/c1-12-11-16(13-7-3-2-4-8-13)18-15-10-6-5-9-14(15)17-12/h2-10H,11H2,1H3 |
InChI Key |
NXJLWNIHIMTUKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


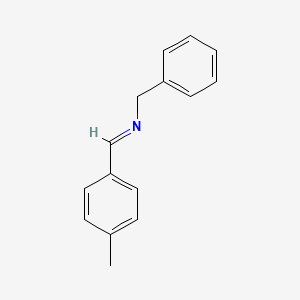
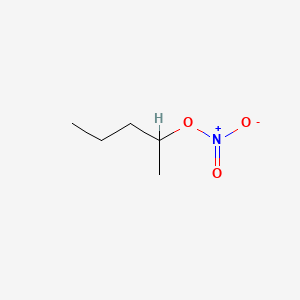
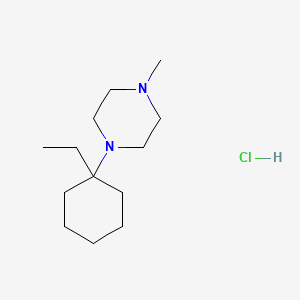
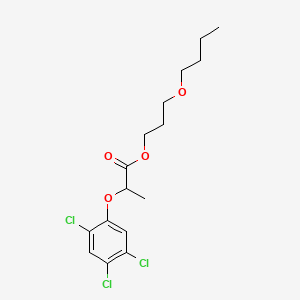
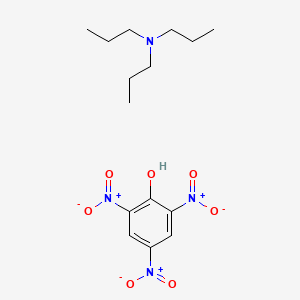
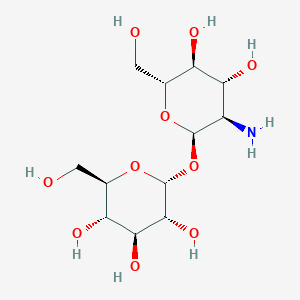

![3-[(1E,3Z)-4-(4-nitrophenyl)buta-1,3-dienyl]benzonitrile](/img/structure/B14700814.png)
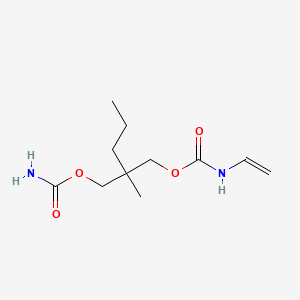
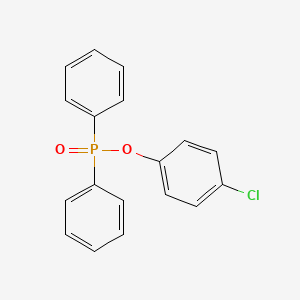
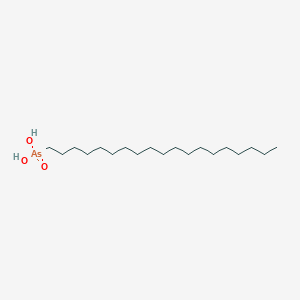
![Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate](/img/structure/B14700832.png)
